5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a difluoromethyl group and a hydroxymethyl group, which contribute to its unique properties and potential applications in various fields, particularly in agrochemicals and pharmaceuticals.
5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol can be classified as:
The synthesis of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol typically involves the following steps:
The molecular structure of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol features:
Property | Value |
---|---|
Molecular Formula | C6H8F2N2O |
Molecular Weight | 162.14 g/mol |
IUPAC Name | [5-(difluoromethyl)-2-methylpyrazol-3-yl]methanol |
InChI | InChI=1S/C6H8F2N2O/c1-10-4(3-11)2-5(9-10)6(7)8/h2,6,11H,3H2,1H3 |
Canonical SMILES | CN1C(=CC(=N1)C(F)F)CO |
5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to develop new derivatives with improved properties.
The mechanism of action for 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol involves its interaction with specific biological targets. In antifungal applications, for example, it may inhibit succinate dehydrogenase, an enzyme critical for energy production in fungal cells. By binding to this enzyme's active site, the compound disrupts cellular respiration, leading to cell death .
Physical properties include:
Chemical properties include:
Relevant data from analyses indicate that the compound maintains structural integrity under standard laboratory conditions but may require careful handling due to its reactive functional groups .
5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.: 13463-39-3